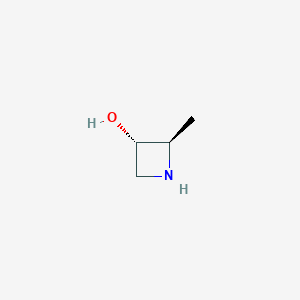

(2R,3S)-2-methylazetidin-3-ol

CAS No.: 2231664-66-5

Cat. No.: VC8256751

Molecular Formula: C4H9NO

Molecular Weight: 87.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231664-66-5 |

|---|---|

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| IUPAC Name | (2R,3S)-2-methylazetidin-3-ol |

| Standard InChI | InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m1/s1 |

| Standard InChI Key | QIFJASJJDSEUFV-DMTCNVIQSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](CN1)O |

| SMILES | CC1C(CN1)O |

| Canonical SMILES | CC1C(CN1)O |

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Features

(2R,3S)-2-methylazetidin-3-ol is a secondary alcohol and cyclic amine with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol (free base). Its hydrochloride salt form, commonly used for stability and solubility, has the formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. The stereochemistry at the C2 and C3 positions confers distinct reactivity and interaction profiles, critical for asymmetric synthesis.

Table 1: Key Identifiers for (2R,3S)-2-Methylazetidin-3-ol Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 2725774-28-5 | |

| IUPAC Name | (2R,3S)-2-methylazetidin-3-ol;hydrochloride | |

| Molecular Formula | C₄H₁₀ClNO | |

| Molecular Weight | 123.58 g/mol | |

| SMILES (Isomeric) | C[C@@H]1C@HO.Cl | |

| InChI Key | VGWXJFDIRONLQP-HJXLNUONSA-N | |

| PubChem CID | 134691791 |

The isomeric SMILES string confirms the (2R,3S) configuration, while the InChI key provides a unique identifier for computational chemistry applications. X-ray crystallography data, though absent in available sources, would further elucidate bond angles and ring strain, which influence reactivity.

Synthesis and Manufacturing

Synthetic Routes

The parent alcohol (2R,3S)-2-methylazetidin-3-ol is synthesized via stereoselective methods, though detailed protocols are proprietary. A plausible pathway involves:

-

Ring-Closing Reaction: Cyclization of a β-amino alcohol precursor, such as (2R,3S)-3-amino-2-methyl-1-propanol, under acidic conditions to form the azetidine ring .

-

Resolution of Racemates: Use of chiral catalysts or chromatography to isolate the (2R,3S) enantiomer from a racemic mixture .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and shelf stability.

Vendors report typical purities of 97% or higher, achieved through recrystallization or column chromatography .

Scale-Up Challenges

-

Ring Strain: The azetidine ring’s 90° bond angles increase strain, complicating large-scale synthesis .

-

Stereochemical Integrity: Epimerization risks during salt formation necessitate low-temperature processing .

-

Byproduct Formation: N-methylation or ring-opening side reactions require precise stoichiometric control .

Industrial-scale production remains limited, with most suppliers offering gram-to-kilogram quantities .

Applications in Organic Synthesis and Drug Discovery

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid stereochemistry enables its use as a chiral auxiliary in:

-

Peptide Mimetics: Conformationally restricted analogs for protease inhibition .

-

β-Lactam Antibiotics: Stereochemical control in penicillin and cephalosporin derivatives .

-

Kinase Inhibitors: Scaffold for ATP-binding site targeting in oncology therapeutics .

For example, coupling the hydroxyl group to carboxylic acids yields esters with defined stereochemistry, critical for bioactive molecule synthesis .

Nucleophilic Reactivity

The secondary alcohol and amine groups participate in:

-

Mitsunobu Reactions: OH group substitution with retention of configuration .

-

Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation for heterocycle assembly .

-

Ring-Expansion Reactions: Conversion to pyrrolidines or piperidines via carbon insertion .

These transformations underscore its versatility in constructing nitrogen-containing heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume